molecular formula C21H21N3O B3855291 N,N-diethyl-4,6-diphenyl-2-pyrimidinecarboxamide

N,N-diethyl-4,6-diphenyl-2-pyrimidinecarboxamide

Cat. No. B3855291
M. Wt: 331.4 g/mol
InChI Key: ZKHPHYVZMGROLI-UHFFFAOYSA-N
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Description

“N,N-diethyl-4,6-diphenyl-2-pyrimidinecarboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure would consist of a pyrimidine ring substituted at the 4 and 6 positions with phenyl groups, and a carboxamide group substituted with two ethyl groups at the 2 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include exploring its potential uses in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N,N-diethyl-4,6-diphenylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-3-24(4-2)21(25)20-22-18(16-11-7-5-8-12-16)15-19(23-20)17-13-9-6-10-14-17/h5-15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHPHYVZMGROLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4,6-diphenylpyrimidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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